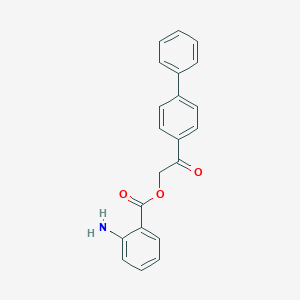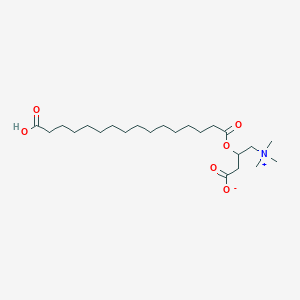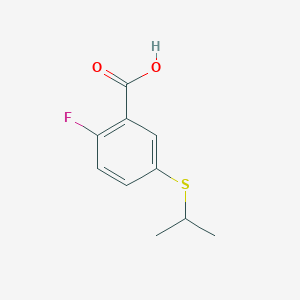
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester, also known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPE is a derivative of benzophenone and has a unique structure that makes it a promising candidate for use as a photo-initiator in the field of polymer chemistry. In
Applications De Recherche Scientifique
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been extensively studied for its potential applications in various fields, including polymer chemistry, photobiology, and material science. In polymer chemistry, 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been used as a photo-initiator in the synthesis of various types of polymers, including polyurethanes, polyacrylates, and polycarbonates. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been used in the fabrication of photonic crystals, which have potential applications in optical communications and sensing.
Mécanisme D'action
The mechanism of action of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves its ability to absorb light energy and transfer it to a reactive species, which initiates polymerization. When 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is exposed to UV light, it undergoes a photochemical reaction that generates a triplet excited state. This excited state then reacts with a co-initiator, which generates free radicals that initiate polymerization.
Effets Biochimiques Et Physiologiques
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been shown to have low skin sensitization potential, making it a promising candidate for use in medical devices and other applications that require biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its high photochemical efficiency, which makes it an effective photo-initiator for polymerization reactions. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its limited solubility in many solvents, which can make it difficult to incorporate into certain types of polymers.
Orientations Futures
There are several potential future directions for research on 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. Another area of interest is the investigation of new applications for 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in fields such as biomedicine and optoelectronics. Additionally, the development of new types of co-initiators that can be used in conjunction with 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester could lead to the development of new types of polymers with unique properties.
Méthodes De Synthèse
The synthesis of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves the reaction of 2-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester compound. This synthesis method has been well established in the literature and has been used to produce 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in large quantities for scientific research.
Propriétés
Numéro CAS |
130627-14-4 |
|---|---|
Nom du produit |
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester |
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate |
InChI |
InChI=1S/C21H17NO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14,22H2 |
Clé InChI |
WRDRNNKQEWQAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)





![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)